molecular formula C4H13NO B147489 Tetramethylammonium hydroxide CAS No. 75-59-2

Tetramethylammonium hydroxide

Cat. No.: B147489
CAS No.: 75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Description

Tetramethylammonium hydroxide is a quaternary ammonium salt with the molecular formula C₄H₁₃NO. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, this compound is colorless, although it may appear yellowish if impure. This compound is widely used in various industrial and research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Tetramethylammonium hydroxide is a strong base and a cholinergic agonist . It is known to interact with various enzymes and proteins, particularly those involved in the cholinergic system . The nature of these interactions is primarily ionic, due to the presence of the positively charged tetramethylammonium ion and the negatively charged hydroxide ion .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause corrosive skin injuries and systemic cholinergic toxicity, with death primarily resulting from respiratory failure .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. As a cholinergic agonist, it can bind to cholinergic receptors, potentially leading to activation or inhibition of various enzymes . This can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, one study found that contact with less than 1 milliliter of a 12% or 25% TMAH solution was lethal within 3 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, a study found that despite immediate skin decontamination with copious amounts of tap water, one patient exposed to 25% TMAH involving ≥5% of total body surface area (TBSA) developed significant systemic toxicity .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via diffusion, given its small size and ionic nature . It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

Given its small size and ionic nature, it is likely to be distributed throughout the cell, including in the cytoplasm and potentially within organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:

N(CH3)4Cl+KOHN(CH3)4OH+KClN(CH₃)₄Cl + KOH → N(CH₃)₄OH + KCl N(CH3​)4​Cl+KOH→N(CH3​)4​OH+KCl

In this reaction, tetramethylammonium chloride reacts with potassium hydroxide to produce this compound and potassium chloride .

Industrial Production Methods: Industrial production of this compound can also be achieved through an electrolytic method. In this process, tetramethylammonium chloride is subjected to electrolysis in an aqueous solution to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:

    It reacts with strong or weak acids to produce tetramethylammonium salts. For example:

    Acid-Base Reactions: N(CH3)4OH+HClN(CH3)4Cl+H2ON(CH₃)₄OH + HCl → N(CH₃)₄Cl + H₂O N(CH3​)4​OH+HCl→N(CH3​)4​Cl+H2​O

    N(CH3)4OH+CO2N(CH3)4HCO3N(CH₃)₄OH + CO₂ → N(CH₃)₄HCO₃ N(CH3​)4​OH+CO2​→N(CH3​)4​HCO3​

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tetraethylammonium hydroxide
  • Tetrabutylammonium hydroxide

Comparison: Tetramethylammonium hydroxide is unique due to its smaller molecular size compared to tetraethylammonium hydroxide and tetrabutylammonium hydroxide. This smaller size allows for higher reactivity and better solubility in water and methanol. Additionally, this compound is more commonly used in the semiconductor industry for silicon etching due to its effectiveness and precision .

Properties

IUPAC Name

tetramethylazanium;hydroxide
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InChI

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
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InChI Key

WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)C.[OH-]
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Molecular Formula

C4H12N.HO, C4H13NO
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium hydroxide
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DSSTOX Substance ID

DTXSID3029108
Record name Tetramethylammonium hydroxide
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Molecular Weight

91.15 g/mol
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Physical Description

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO]
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Density

Specific gravity of solution approximately 1.00 at 24 °C/4 °C
Record name Tetramethylammonium hydroxide
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Color/Form

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid

CAS No.

75-59-2
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Melting Point

63 °C
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Synthesis routes and methods I

Procedure details

A solution of 6 mmol (3.2 g) of the bromo compound obtained in (2), 10 mmol (0.72 g) of acrylic acid, and 10 mmol (1.8 g) of tetramethylammonium hydroxide (pentahydrate) in 30 ml of DMF was stirred for 10 hours at room temperature. To the resulting reaction solution was added water and then extracted with ether. The extract was concentrated, and the concentrate was purified by column chromatography to obtain 2.2 g of the objective monomer (3b). (Yield: 71%)
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Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
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Synthesis routes and methods III

Procedure details

Treat the cyclic diamine prepared in Example 33 with N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride prepared in Example 66A in the manner of Example 3 followed by treatment of the thereby formed 2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane with boron hydride in the manner of Example 6 followed by hydrolysis of the diborane derivative thereby formed and thence treatment of the resulting hydrochloride salt with tetramethylammonium hydroxide to obtain 4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo-[8,8,8]hexacosane. Treat the foregoing 4,7-ditosylbicyclictetraazaalkane with lithium in liquid ammonia according to the procedure of Example 4 to obtain 13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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